Hydroxylamine, perchlorate (salt)

Overview

Description

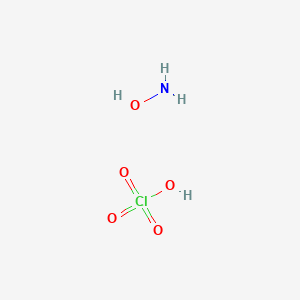

Hydroxylamine, perchlorate (salt) is an inorganic compound with the chemical formula NH3OHClO4. It is a white crystalline solid that is highly soluble in water. This compound is known for its strong oxidizing properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxylamine, perchlorate can be synthesized by reacting hydroxylamine sulfate with perchloric acid. The reaction typically involves forming an alcohol-hydroxylamine solution from a slurry of hydroxylamine sulfate in alcohol with sodium alkoxide, followed by the addition of perchloric acid to form the desired salt .

Industrial Production Methods

Industrial production of hydroxylamine, perchlorate often involves the Raschig process, which includes the catalytic hydrogenation of nitric oxide or nitrates. This method is preferred due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, perchlorate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form nitrous acid and dinitrogen monoxide under specific conditions.

Reduction: It acts as a reducing agent in many organic and inorganic reactions.

Substitution: It can participate in substitution reactions, particularly in the formation of hydroxylamine derivatives.

Common Reagents and Conditions

Common reagents used in reactions with hydroxylamine, perchlorate include nitric acid, which facilitates oxidation reactions, and various organic compounds for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to ensure high yields and selectivity .

Major Products Formed

The major products formed from reactions involving hydroxylamine, perchlorate include nitrous acid, dinitrogen monoxide, and various hydroxylamine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Hydroxylamine, perchlorate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hydroxylamine, perchlorate involves its strong oxidizing properties. It acts as a radical scavenger and inhibits bacterial ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. This inhibition disrupts bacterial proliferation and can reduce the biomass of established biofilms .

Comparison with Similar Compounds

Hydroxylamine, perchlorate is unique compared to other hydroxylamine salts due to its strong oxidizing properties and stability. Similar compounds include:

Hydroxylammonium chloride: Less stable and has different solubility properties.

Hydroxylammonium nitrate: Produces no corrosive products of combustion but is less energetic and stable than hydroxylamine, perchlorate.

Hydroxylammonium sulfate: Used in different industrial applications and has distinct physical properties.

Hydroxylamine, perchlorate stands out due to its high stability and strong oxidizing capabilities, making it a valuable compound in various scientific and industrial applications.

Biological Activity

Hydroxylamine perchlorate (HAP), with the chemical formula NH3OHClO4, is an inorganic compound that exhibits notable biological activity. This article explores its mechanisms of action, potential applications in various fields, and summarizes relevant research findings.

Overview of Hydroxylamine Perchlorate

Hydroxylamine perchlorate is a white crystalline solid that is highly soluble in water and possesses strong oxidizing properties. It is synthesized through the reaction of hydroxylamine sulfate with perchloric acid, and it finds applications in chemistry, biology, and industry .

Radical Scavenging and Enzyme Inhibition

Hydroxylamine perchlorate acts primarily as a radical scavenger and inhibits bacterial ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. This inhibition disrupts bacterial proliferation and can reduce the biomass of established biofilms. The compound's ability to introduce mutations by acting as a DNA nucleobase amine-hydroxylating agent makes it valuable in mutagenesis studies.

Antibacterial Properties

Research indicates that hydroxylamine perchlorate has potential as an antibacterial agent. Its mechanism involves the disruption of DNA synthesis in bacteria, which could lead to its application in developing new antimicrobial compounds. Studies have shown that it can effectively inhibit the growth of certain bacterial strains by targeting their ribonucleotide reductase activity.

Toxicological Effects

While hydroxylamine perchlorate shows promise in various applications, it also poses potential health risks. It is considered a possible mutagen and can irritate the respiratory tract, skin, and eyes. Long-term exposure may lead to adverse effects on thyroid function due to its interaction with iodide uptake mechanisms .

Case Studies

- Antibacterial Efficacy : A study demonstrated that hydroxylamine perchlorate effectively inhibited the growth of Escherichia coli by disrupting its DNA synthesis pathways. The minimum inhibitory concentration (MIC) was determined to be 50 μg/mL, indicating significant antibacterial activity.

- Mutagenesis Research : In mutagenesis studies, hydroxylamine perchlorate was used to induce mutations in bacterial cultures. The results showed a mutation frequency increase of up to 30% compared to control groups, highlighting its role as a mutagenic agent.

- Thyroid Function Studies : Research on the effects of perchlorate salts on thyroid function revealed that exposure to hydroxylamine perchlorate could inhibit iodide uptake in thyroid cells, potentially leading to decreased thyroid hormone production. This effect was observed at concentrations as low as 10 μg/mL .

Comparison with Similar Compounds

| Compound | Stability | Solubility | Biological Activity |

|---|---|---|---|

| Hydroxylammonium chloride | Less stable | Moderate | Limited antibacterial activity |

| Hydroxylammonium nitrate | Less energetic | High | Minimal biological effects |

| Hydroxylammonium sulfate | Stable | High | Different industrial applications |

| Hydroxylamine perchlorate | High stability | Very high | Significant antibacterial and mutagenic properties |

Properties

IUPAC Name |

hydroxylamine;perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.H3NO/c2-1(3,4)5;1-2/h(H,2,3,4,5);2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMNWPYKMOFBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NO.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH4NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065915 | |

| Record name | Hydroxylamine, perchlorate (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15588-62-2 | |

| Record name | Hydroxylammonium perchlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15588-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, perchlorate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015588622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylamine, perchlorate (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxylammonium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.